molecular formula C10H13NS B1448406 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine CAS No. 802875-04-3

3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine

Cat. No.: B1448406
CAS No.: 802875-04-3
M. Wt: 179.28 g/mol
InChI Key: VMPYLWXHYKKRNX-UHFFFAOYSA-N
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Description

3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine is a heterocyclic compound with the molecular formula C10H13NS. It belongs to the class of benzothiazepines, which are known for their diverse biological activities and applications in medicinal chemistry .

Scientific Research Applications

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include avoiding ingestion and inhalation, and not getting it in eyes, on skin, or on clothing .

Biochemical Analysis

Biochemical Properties

3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to the RyR1 channel, enhancing the binding affinity of Calstabin-1 . This interaction prevents the depletion of Calstabin-1 from the RyR1 complex, thereby slowing muscle fatigue and reducing muscle damage in exercised mice . The nature of these interactions is primarily through binding affinity and stabilization of protein complexes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the signaling pathways involving dopamine receptors, particularly the D1 receptor . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist to the D1 dopamine receptor and inhibits G protein-coupled inwardly rectifying potassium channels . These interactions result in enzyme inhibition or activation and changes in gene expression, contributing to its overall biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions . Its long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that it can have sustained biological activity over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as reduced muscle fatigue and damage . At higher doses, it may cause toxic or adverse effects. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions determine its localization and accumulation within specific cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach target sites to exert its effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell. This localization is essential for its interaction with target biomolecules and subsequent biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with an appropriate ketone or aldehyde, followed by cyclization to form the benzothiazepine ring . The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiazepines .

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrahydro-1,4-benzothiazepine: Lacks the methyl group at the 3-position.

    2,3,4,5-Tetrahydro-1,4-benzoxazepine: Contains an oxygen atom instead of sulfur in the ring.

    2,3,4,5-Tetrahydro-1,4-benzodiazepine: Contains a nitrogen atom instead of sulfur in the ring.

Uniqueness

3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine is unique due to the presence of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacological properties compared to similar compounds .

Properties

IUPAC Name

3-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NS/c1-8-7-12-10-5-3-2-4-9(10)6-11-8/h2-5,8,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPYLWXHYKKRNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSC2=CC=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine
Reactant of Route 2
3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine
Reactant of Route 3
3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine
Reactant of Route 4
3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine
Reactant of Route 5
3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine
Reactant of Route 6
3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine

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